1-(2,4-Bis(benzyloxy)phenyl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to 1-(2,4-Bis(benzyloxy)phenyl)ethanone involves various strategies including the cycloaddition reactions and the use of efficient catalysts for synthesizing bisphenyl ethanones. For instance, bis(1H-indol-3-yl)ethanones and bis(benzotriazolyl)ethanones can be synthesized using phenylglyoxals with indole or 1,H-benzotriazole in the presence of B(HSO4)3 in solvent-free thermal and aqueous media conditions, demonstrating the versatility and efficiency of synthetic approaches for related compounds (Mosslemin & Movahhed, 2012).
Molecular Structure Analysis
The molecular structure of compounds related to 1-(2,4-Bis(benzyloxy)phenyl)ethanone, such as 1,2-bis(pentaphenylphenyl)benzene, has been determined through X-ray crystallography, revealing that these molecules adopt specific conformations in the crystal that are crucial for their chemical behavior and properties. These structural analyses provide insights into the molecular geometry, bond lengths, and angles critical for understanding the chemical reactivity and interactions of these compounds (Nguyen et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving 1-(2,4-Bis(benzyloxy)phenyl)ethanone and its derivatives are diverse and include nucleophilic ring-opening reactions, cycloadditions, and rearrangements. These reactions are pivotal for creating a variety of heterocyclic scaffolds and demonstrate the compound's versatility as a precursor for synthesizing novel organic molecules. The reactivity and the conditions under which these reactions occur are crucial for designing synthetic routes to target molecules (Amareshwar, Mishra, & Ila, 2011).
Scientific Research Applications
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Pharmaceutical Reference Standards
- Field : Pharmaceutical Industry
- Application : “1-(2,4-Bis(benzyloxy)phenyl)ethanone” is used as a reference standard in the pharmaceutical industry .
- Method : The specific methods of application or experimental procedures would depend on the particular pharmaceutical test being conducted .
- Results : The outcomes obtained would also depend on the specific pharmaceutical test. The use of reference standards helps ensure the reliability of these tests .
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Crystal Structure Analysis
- Field : Crystallography
- Application : “1-(2,4-Bis(benzyloxy)phenyl)ethanone” has been used in the synthesis of complex crystal structures .
- Method : In one study, an ethanol solution of ({4-amino}phenyl)ethanone O-benzyloxyimine was mixed with 2-hydroxy-1-naphthaldehyde and stirred at 334 K for 18 hours . The resulting precipitate was filtered and washed with ethanol and ethanol/n-hexane .
- Results : The crystal structure of the resulting compound was analyzed, providing valuable data on its atomic coordinates and displacement parameters .
properties
IUPAC Name |
1-[2,4-bis(phenylmethoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-17(23)21-13-12-20(24-15-18-8-4-2-5-9-18)14-22(21)25-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUABHFDUHJWOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90312866 | |
Record name | 1-(2,4-bis(benzyloxy)phenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90312866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Bis(benzyloxy)phenyl)ethanone | |
CAS RN |
22877-01-6 | |
Record name | 22877-01-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263763 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2,4-bis(benzyloxy)phenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90312866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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